molecular formula C9H7Cl B3151009 1-Chloro-4-(prop-2-YN-1-YL)benzene CAS No. 70090-69-6

1-Chloro-4-(prop-2-YN-1-YL)benzene

Cat. No.: B3151009
CAS No.: 70090-69-6
M. Wt: 150.6 g/mol
InChI Key: GNZUKUHRXXDNFS-UHFFFAOYSA-N
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Description

1-Chloro-4-(prop-2-YN-1-YL)benzene is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where a chlorine atom is substituted at the para position and a prop-2-yn-1-yl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(prop-2-YN-1-YL)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(prop-2-YN-1-YL)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 4-substituted benzene derivatives.

    Addition: Formation of dihaloalkanes or haloalkenes.

    Oxidation: Formation of epoxides or diols.

Scientific Research Applications

1-Chloro-4-(prop-2-YN-1-YL)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(prop-2-YN-1-YL)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Chloro-4-(prop-2-en-1-yl)benzene
  • 1-Chloro-4-(prop-2-yn-1-yloxy)benzene
  • 4-Chlorophenylacetylene

Uniqueness: 1-Chloro-4-(prop-2-YN-1-YL)benzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and an alkyne group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1-chloro-4-prop-2-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZUKUHRXXDNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299205
Record name 1-Chloro-4-(2-propyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70090-69-6
Record name 1-Chloro-4-(2-propyn-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70090-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(2-propyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-(prop-2-yn-1-yl)benzene
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Synthesis routes and methods I

Procedure details

In a flask containing 59 g (2.43 mole) magnesium turnings in 500 ml anhydrous ether under an atmosphere of nitroge add slowly a solution of 465 g (2.43 mole) of 4-bromochlorobenzene in 1 liter 4 anhydrous ether. With caution, once the Grignard has started maintain slow reflux until all 4-bromochlorobenzene has been added. Stir an additional hour and then add this Grignard (maintain slow reflux) to a suspension of 170 g (2.43 mole) methoxyallene and 69 g of cuprous bromide in 300 ml anhydrous ether under N2. When addition is complete, stir another 10 minutes and then add saturated ammonium chloride. Decant off the ether solution wash the solid residue with ether (3×50 ml). Combine the ether extracts and wash with 1N HCl, saturated aqueous sodium bicarbonate, water and dry over magnesium sulfate. Evaporate off the ether and distill the residue in vacuo to obtain the title compound (99-105mmHg).
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Name
4
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
69 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Place 59 g (2.43 mole) of magnesium turnings into a four-neck flask equipped with mechanical stirrer under N2 atmosphere. Add 500 ml of anhydrous ether and then add a solution of 465 g (2.43 mole) of 1-bromo-4-chlorobenzene in 1000 ml of anhydrous ether dropwise while stirring. Stir one hour after the completion of addition. Transfer and add this Grignard reagent to a solution of 170 g (2.43 mole) of 1-methoxy-1,2-propanediene and 69 g of copper (I) bromide in 300 ml of anhydrous ether with cooling. Stir for another ten minutes after the completion of addition. Add saturated aqueous solution of ammonium hydroxide and decant ether solution. Wash the solid residue with ether (3×50 ml). Wash the combined ether solutions with 1N HCl, saturated aqueous sodium bicarbonate, and with H2O. Dry over magnesium sulfate, evaporate, and distill in vacuo to yield the title compound, b.p. 99°-105° C. (15 mmHg).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
copper (I) bromide
Quantity
69 g
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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